NP10679: A pH-Sensitive GluN2B-Selective NMDA Receptor Antagonist for Cerebral Ischemia
NP10679: A pH-Sensitive GluN2B-Selective NMDA Receptor Antagonist for Cerebral Ischemia
An In-Depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of NP10679, a novel neuroprotective agent under investigation for the treatment of cerebral ischemia. The document details the molecular target, the unique pH-sensitive properties of the compound, its effects in preclinical models of stroke, and the available data from early-stage clinical trials.
Core Mechanism of Action: Context-Dependent Inhibition of GluN2B-Containing NMDA Receptors
NP10679 is a selective negative allosteric modulator of N-methyl-D-aspartate (NMDA) receptors containing the GluN2B subunit.[1][2][3][4][5] Its primary mechanism of action revolves around its heightened potency in acidic environments, a hallmark of ischemic brain tissue.[1][2][3][4][5]
Cerebral ischemia triggers a cascade of events, including excessive glutamate release and a drop in extracellular pH due to anaerobic metabolism.[1][2][5] This overactivation of NMDA receptors, particularly those containing the GluN2B subunit, leads to an influx of calcium ions, initiating downstream signaling pathways that culminate in neuronal cell death.[2][3]
NP10679's innovative design allows it to preferentially target the pathological overactivation of GluN2B-containing NMDA receptors in the acidic ischemic penumbra while having a lesser effect on physiological NMDA receptor function in healthy brain tissue where the pH is normal.[1][2][3][4] This "context-dependent" inhibition is a key differentiator from previous generations of NMDA receptor antagonists, which often failed in clinical trials due to a narrow therapeutic window and significant side effects stemming from non-selective receptor blockade.[1][2][4]
Quantitative Data on NP10679 Activity
The following tables summarize the key quantitative data regarding the potency and efficacy of NP10679 from preclinical studies.
Table 1: In Vitro Potency of NP10679
| Target | Condition | IC50 | Reference |
| GluN2B-containing NMDA Receptor | pH 6.9 | 23 nM | [1] |
| GluN2B-containing NMDA Receptor | pH 7.6 | 142 nM | [1] |
| Histamine H1 Receptor | - | 73 nM | [4] |
| hERG Channel | - | 620 nM | [4] |
Table 2: Preclinical Efficacy of NP10679 in a Murine Model of Cerebral Ischemia (MCAO)
| Dose | Route of Administration | Effect | Reference |
| 2 mg/kg | Intraperitoneal (IP) | Minimum effective dose to reduce infarct volume | [4] |
| 2, 5, and 10 mg/kg | Intraperitoneal (IP) | Dose-dependent reduction in infarct volume | [1] |
Signaling Pathways in Cerebral Ischemia and the Role of NP10679
The overactivation of GluN2B-containing NMDA receptors during cerebral ischemia triggers several downstream signaling cascades that contribute to neuronal death. NP10679, by inhibiting the initial calcium influx through these receptors, is postulated to mitigate these detrimental pathways.
Experimental Protocols
A widely used preclinical model to evaluate the efficacy of neuroprotective agents is the transient middle cerebral artery occlusion (MCAO) model in rodents.
Objective: To induce a focal cerebral ischemia that mimics human stroke and to assess the ability of NP10679 to reduce the resulting infarct volume.
Methodology:
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Animal Model: Male C57BL/6 mice are commonly used.
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Anesthesia: Anesthesia is induced and maintained using isoflurane.
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Surgical Procedure:
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A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
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The ECA is ligated and transected.
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A nylon monofilament with a silicon-coated tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
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Occlusion is typically maintained for a period of 30 to 60 minutes.
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Drug Administration: NP10679 or a vehicle control is administered intraperitoneally at specified doses (e.g., 2, 5, and 10 mg/kg) prior to the induction of ischemia.[1]
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Reperfusion: After the designated occlusion period, the monofilament is withdrawn to allow for reperfusion of the MCA territory.
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Outcome Assessment:
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Infarct Volume Measurement: 24 to 48 hours post-MCAO, the animals are euthanized, and their brains are removed. The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted tissue unstained (white). The infarct volume is then quantified using image analysis software.
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Neurological Deficit Scoring: Behavioral tests are often conducted to assess neurological function post-stroke. These can include tests for motor function, coordination, and sensory perception.
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Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of NP10679 in healthy volunteers.[1][3][5]
Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.[1][3][5]
Participants: Healthy adult male and female volunteers.
Methodology:
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Single Ascending Dose (SAD):
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Cohorts of healthy volunteers received a single intravenous infusion of either NP10679 or a placebo.
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Dose escalation occurred in subsequent cohorts after a safety review of the data from the previous dose level.
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Multiple Ascending Dose (MAD):
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Cohorts of healthy volunteers received multiple intravenous infusions of either NP10679 or a placebo over a specified period.
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Similar to the SAD phase, dose escalation was guided by safety and tolerability data.
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Assessments:
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Safety and Tolerability: Monitored through adverse event reporting, physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
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Pharmacokinetics: Blood samples were collected at multiple time points to determine the pharmacokinetic profile of NP10679, including its half-life, maximum concentration (Cmax), and area under the curve (AUC).
Results Summary: The Phase 1 trial demonstrated that NP10679 was well-tolerated in healthy volunteers.[1][3] The pharmacokinetic profile, with a half-life of approximately 20 hours, supports the potential for once-daily dosing.[1][3] The most frequently reported adverse event was mild to moderate somnolence at higher doses.[1][3]
Conclusion
NP10679 represents a promising therapeutic candidate for cerebral ischemia due to its unique pH-sensitive and GluN2B-selective mechanism of action. By preferentially targeting the pathological conditions present in the ischemic brain, it has the potential to offer neuroprotection with an improved safety profile compared to non-selective NMDA receptor antagonists. Preclinical data have demonstrated its efficacy in reducing infarct size, and early clinical data have established its safety and a favorable pharmacokinetic profile in humans. Further clinical development is warranted to evaluate its efficacy in patients with acute ischemic stroke and other conditions associated with cerebral ischemia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Treatment of Cerebral Ischemia Through NMDA Receptors: Metabotropic Signaling and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 Clinical Results for NP10679, a pH-sensitive GluN2B-selective N-Methyl-D-Aspartate Receptor Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
